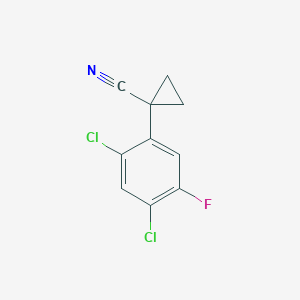
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile
概要
説明
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with a suitable cyclopropanation reagent. One common method is the use of diazomethane or a similar diazo compound in the presence of a catalyst such as rhodium or copper. The reaction is carried out under controlled conditions to ensure the formation of the cyclopropane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of flow chemistry techniques can enhance the reaction efficiency and yield. Additionally, the use of alternative cyclopropanation reagents and catalysts that are more cost-effective and environmentally friendly is also explored.
化学反応の分析
Types of Reactions: 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
作用機序
The mechanism of action of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
類似化合物との比較
2,4-Dichloro-5-fluoroacetophenone: A precursor in the synthesis of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile.
2,4-Dichloro-5-fluorobenzonitrile: Another compound with similar structural features but different chemical properties.
Uniqueness: this compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical reactivity and stability
特性
分子式 |
C10H6Cl2FN |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6Cl2FN/c11-7-4-8(12)9(13)3-6(7)10(5-14)1-2-10/h3-4H,1-2H2 |
InChIキー |
LCZGCHLFPMRUQR-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=CC(=C(C=C2Cl)Cl)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
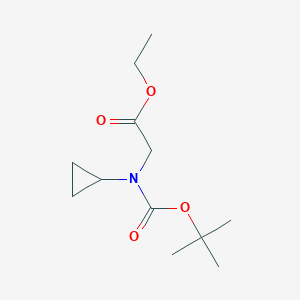
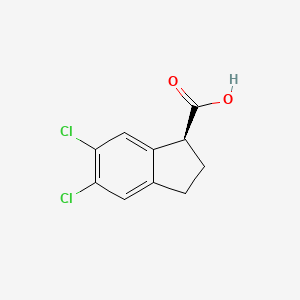
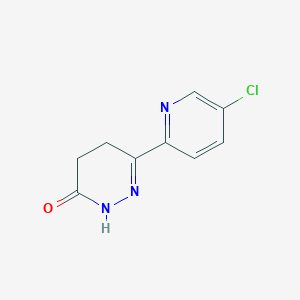
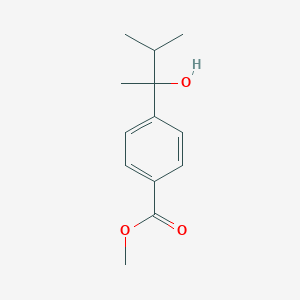
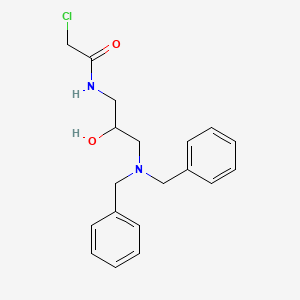
![tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B8514985.png)
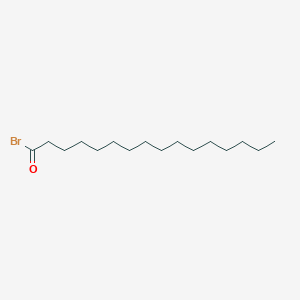
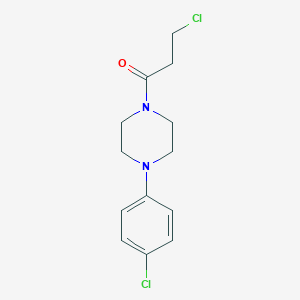
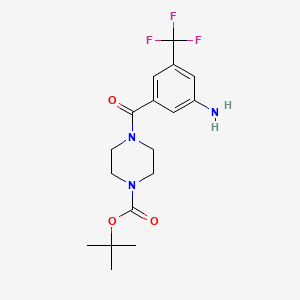
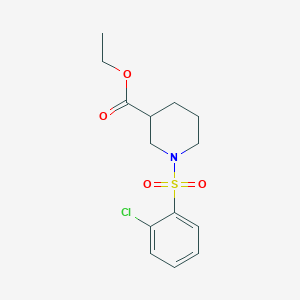
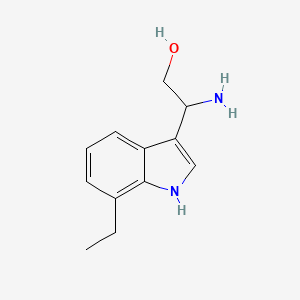


![1-(Cyclopropylmethyl)-4-[2-(hydroxymethyl)phenyl]piperidin-4-ol](/img/structure/B8515022.png)
